XLogP3 Lipophilicity Differentiation: Target Compound (1.1) Versus 5-(4-Fluorophenyl) Analog (≈2.71) – A 1.6-Log-Unit Gap
The target compound exhibits an XLogP3-AA value of 1.1 [1], placing it within the optimal oral drug-likeness range (typically XLogP 0–3). In contrast, the 5-(4-fluorophenyl) analog lacking the ortho-methoxy group has a calculated logP of approximately 2.71 . The removal of the ortho-methoxy substituent increases lipophilicity by roughly 1.6 log units, which can significantly affect aqueous solubility, metabolic stability, and off-target binding profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3 / ClogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 (PubChem computed) |
| Comparator Or Baseline | 5-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine: ClogP ≈ 2.71 (mcule.com computed) |
| Quantified Difference | Δ logP ≈ 1.6 units (target compound is substantially less lipophilic) |
| Conditions | Computed partition coefficients from different algorithms (XLogP3-AA vs. standard ClogP); directionally consistent |
Why This Matters
A 1.6-log-unit difference in lipophilicity directly impacts aqueous solubility and non-specific protein binding, making the target compound more suitable for aqueous assay formats and potentially reducing promiscuous off-target interactions compared to the des-methoxy analog.
- [1] PubChem CID 118798747. Computed XLogP3-AA = 1.1. Accessed 2026. View Source
